molecular formula C23H24N2O4S B250754 N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

Cat. No.: B250754
M. Wt: 424.5 g/mol
InChI Key: QUMKXQIPVAYAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as KRAS G12C inhibitor, is a small molecule drug that has gained significant attention in the field of cancer research. This drug has shown promising results in the treatment of KRAS-mutant cancers, which are known to be highly aggressive and difficult to treat.

Mechanism of Action

The mechanism of action of N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide involves the inhibition of the this compound G12C protein. This protein is a specific type of this compound mutation that is present in approximately 13% of non-small cell lung cancers. The drug binds to the this compound G12C protein and prevents it from activating downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. The drug has been shown to effectively inhibit the growth of this compound-mutant cancer cells in vitro and in vivo. Additionally, the drug has demonstrated a favorable safety profile, with limited toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide in lab experiments is its specificity for the this compound G12C mutation. This allows researchers to selectively target this mutation and study its effects on tumor growth and survival. However, one limitation of using this drug is its relatively low potency compared to other this compound G12C inhibitors. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the development and use of N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide. One direction is the optimization of the drug's potency and selectivity for the this compound G12C mutation. This may involve the development of new analogs or combination therapies that enhance the drug's effectiveness. Another direction is the exploration of the drug's potential in other types of this compound-mutant cancers, such as colorectal and pancreatic cancer. Finally, the drug's potential as a treatment for other types of cancer that are driven by mutated proteins could also be investigated.

Synthesis Methods

The synthesis of N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that includes the use of various chemical reagents and catalysts. The synthesis starts with the preparation of 4-isopropylphenol, which is then reacted with acetic anhydride to form 4-isopropylacetophenone. The resulting compound is then reacted with 4-bromo-2-methoxyaniline to form 4-{[(4-isopropylphenyl)oxy]acetyl}aniline. Finally, this compound is reacted with 2-thiophenecarboxylic acid to form this compound.

Scientific Research Applications

The scientific research application of N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide is primarily focused on its potential as a treatment for this compound-mutant cancers. This compound is a gene that is commonly mutated in various types of cancer, including lung, colorectal, and pancreatic cancer. These mutations lead to the activation of the this compound protein, which promotes tumor growth and survival. The development of this compound G12C inhibitors, such as this compound, has provided a new approach to target this compound-mutant cancers.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-methoxy-4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H24N2O4S/c1-15(2)16-6-9-18(10-7-16)29-14-22(26)24-17-8-11-19(20(13-17)28-3)25-23(27)21-5-4-12-30-21/h4-13,15H,14H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

QUMKXQIPVAYAKB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.